molecular formula C10H12BrNOS B7830069 5-bromo-N-cyclopentylthiophene-3-carboxamide

5-bromo-N-cyclopentylthiophene-3-carboxamide

Cat. No.: B7830069
M. Wt: 274.18 g/mol
InChI Key: TUGWEVTVROCCRI-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopentylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a cyclopentyl group in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentylthiophene-3-carboxamide typically involves the bromination of thiophene followed by the introduction of the cyclopentyl group and the carboxamide functionality. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 5-bromothiophene.

    Formation of Carboxamide: The brominated thiophene is then reacted with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopentylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts for cross-coupling reactions.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include cyclopentylthiophene amines.

Scientific Research Applications

5-bromo-N-cyclopentylthiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentylthiophene-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentyl group can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-phenylthiophene-3-carboxamide
  • 5-bromo-N-methylthiophene-3-carboxamide
  • 5-chloro-N-cyclopentylthiophene-3-carboxamide

Uniqueness

5-bromo-N-cyclopentylthiophene-3-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This can result in different biological activities and applications compared to other similar compounds. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

5-bromo-N-cyclopentylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-9-5-7(6-14-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGWEVTVROCCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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